6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H11N3O . It is also known as "3-Pyridinecarbonitrile, 6-(4-oxo-1-piperidinyl)-" .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 . This indicates that the molecule consists of a pyridine ring substituted with a carbonitrile group at the 3-position and a 4-oxopiperidin-1-yl group at the 6-position .Scientific Research Applications
Inhibition Mechanism and Potential Therapeutic Applications
The structural analogue, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051), has been identified as a potent inhibitor of xanthine oxidoreductase (XOR), exhibiting both competitive and mechanism-based inhibition. This inhibitor forms a tight complex with XOR, suggesting its potential for developing treatments for hyperuricemia due to its long-lasting hypouricemic effect in rat models. The unique hybrid-type inhibition mechanism of FYX-051 offers insights into designing new therapeutic agents targeting XOR-related metabolic disorders (Matsumoto et al., 2011).
Antimicrobial Activity of Cyanopyridine Derivatives
Cyanopyridine derivatives, synthesized from 2-Bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against a variety of aerobic and anaerobic bacteria. The minimal inhibitory concentration (MIC) values ranged from 6.2 to 100 µg/mL, indicating these compounds as potential leads for developing new antimicrobial agents. This research highlights the importance of cyanopyridine structures in creating effective antimicrobial drugs (Bogdanowicz et al., 2013).
Novel Synthesis Approaches and Biological Activities
Recent studies have focused on the synthesis of novel pyridine and fused pyridine derivatives with potential biological activities. One approach involved starting from 6-(3,4-dimethylphenyl)-2-hydrazinyl-4-(thiophen-2-yl)-pyridine-3-carbonitrile to prepare triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were then screened for antimicrobial and antioxidant activities, showcasing the versatile potential of pyridine-3-carbonitrile derivatives in pharmaceutical development (Flefel et al., 2018).
Structural and Optical Properties
The synthesis and characterization of pyridine derivatives have also been explored for their structural and optical properties. Studies on compounds such as 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile revealed their potential for applications in materials science due to their distinctive optical properties. These findings open new avenues for the use of pyridine-3-carbonitrile derivatives in optoelectronic devices and materials engineering (Cetina et al., 2010).
Mechanism of Action
Target of Action
The primary target of 6-(4-Oxopiperidin-1-yl)pyridine-3-carbonitrile is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. Thrombin, in turn, catalyzes the conversion of fibrinogen to fibrin, leading to clot formation .
Mode of Action
This compound acts as a competitive inhibitor of FXa . It binds to the active site of FXa, preventing the interaction of FXa with its substrates and thereby inhibiting the production of thrombin .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the coagulation cascade, reducing thrombin generation and, consequently, fibrin formation . This results in an antithrombotic effect, preventing the formation of harmful blood clots .
Pharmacokinetics
Similar compounds have been found to have good bioavailability, low clearance, and a small volume of distribution . Elimination pathways may include renal excretion, metabolism, and biliary/intestinal excretion .
Result of Action
The inhibition of FXa by this compound leads to a reduction in thrombin generation and fibrin formation . This results in an antithrombotic effect, reducing the risk of harmful clot formation .
Properties
IUPAC Name |
6-(4-oxopiperidin-1-yl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-9-1-2-11(13-8-9)14-5-3-10(15)4-6-14/h1-2,8H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKYOINYKWSUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=NC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.